molecular formula C13H15BrO2 B13647967 tert-Butyl 2-(4-bromophenyl)acrylate

tert-Butyl 2-(4-bromophenyl)acrylate

Cat. No.: B13647967
M. Wt: 283.16 g/mol
InChI Key: GMECHVKTENDZIP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)acrylate (CAS: Not explicitly provided in evidence; structurally inferred) is an ester derivative featuring a tert-butyl acrylate backbone substituted with a 4-bromophenyl group. The acrylate group (CH₂=CHCOO-) distinguishes it from acetate derivatives, conferring reactivity suitable for polymerization or cross-coupling reactions. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence solubility, stability, and applications in pharmaceutical intermediates or materials science .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3

InChI Key

GMECHVKTENDZIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromophenyl)acrylate typically involves the esterification of 2-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-bromophenyl)acrylate can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Brominated quinones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-bromophenyl)acrylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the field of polymer chemistry for the production of specialty polymers with unique properties.

Biology: In biological research, the compound can be used to modify biomolecules, enabling the study of their interactions and functions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acrylate moiety can undergo polymerization reactions, while the bromophenyl group can participate in substitution and oxidation reactions. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Table 1: Key Differences in Substituents and Functional Groups

Compound Name Substituent (Para Position) Functional Group Molecular Formula Molecular Weight Key Applications/Reactivity Reference IDs
tert-Butyl 2-(4-bromophenyl)acrylate* Br Acrylate ester Inferred: C₁₃H₁₅BrO₂ ~287.16 Polymerization; pharmaceutical synthesis (inferred) -
tert-Butyl 2-(4-bromophenyl)acetate Br Acetate ester C₁₂H₁₅BrO₂ 271.15 Glucagon receptor antagonist synthesis
tert-Butyl 2-(4-nitrophenyl)acetate NO₂ Acetate ester C₁₅H₁₉NO₅ 293.31 Crystallography studies; electronic material precursors
Methyl 2-(3-aminophenyl)acetate NH₂ (meta) Acetate ester C₁₀H₁₃NO₂ 179.22 Bioactive intermediate (e.g., drug candidates)
tert-Butyl (4-bromo-2-methylphenyl)carbamate Br, CH₃ Carbamate C₁₂H₁₅BrNO₂ 284.16 Medicinal chemistry (enhanced stability vs. esters)

Notes:

  • Acrylate vs. Acetate: The acrylate’s conjugated double bond increases reactivity in polymerization (e.g., tert-butyl acrylate, CAS 1663-39-4, is a monomer for plastics ). Bromophenyl substitution may hinder polymerization but enhance binding in drug design .
  • Substituent Effects: Br (electron-withdrawing): Lowers electron density at the phenyl ring, favoring electrophilic substitution at meta positions. Enhances oxidative stability compared to electron-donating groups like NH₂ . NO₂ (stronger electron-withdrawing): Increases acidity of alpha-hydrogens in acetate esters, facilitating deprotonation in synthesis . NH₂ (electron-donating): Improves solubility in polar solvents but reduces thermal stability .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Compounds

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Density (g/cm³) Reference IDs
tert-Butyl 2-(4-nitrophenyl)acetate Monoclinic P2₁/c a=11.379, b=11.393, c=12.283; β=94.88 1.228
tert-Butyl acrylate (unsubstituted) Not provided - - 0.898 (liquid)

Key Observations :

  • The nitro-substituted acetate forms a monoclinic lattice with extensive hydrogen bonding, contributing to its crystalline stability .
  • Unsubstituted tert-butyl acrylate is a liquid at room temperature, whereas bromophenyl-substituted analogs likely exhibit higher melting points due to increased molecular rigidity .

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